molecular formula C14H9ClO4 B6401187 2-(4-Carboxyphenyl)-6-chlorobenzoic acid CAS No. 1261931-08-1

2-(4-Carboxyphenyl)-6-chlorobenzoic acid

Cat. No.: B6401187
CAS No.: 1261931-08-1
M. Wt: 276.67 g/mol
InChI Key: XRXVEHKYMLDOBP-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-6-chlorobenzoic acid is an organic compound belonging to the class of benzoic acids. This compound features a benzene ring substituted with a carboxyl group and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxyphenyl)-6-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Carboxyphenyl)-6-chlorobenzoic acid finds applications in several scientific fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-6-chlorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Lacks the carboxyl group at the para position.

    2-Chlorobenzoic acid: Chlorine atom is positioned differently on the benzene ring.

    4-Carboxyphenylboronic acid: Contains a boronic acid group instead of a chlorine atom.

Uniqueness

2-(4-Carboxyphenyl)-6-chlorobenzoic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-carboxyphenyl)-6-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-3-1-2-10(12(11)14(18)19)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXVEHKYMLDOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689928
Record name 3-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-08-1
Record name 3-Chloro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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